molecular formula C18H14F3NO3 B2983172 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1203363-24-9

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2983172
M. Wt: 349.309
InChI Key: DDBMXBWEMQBFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to be effective in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors.

Scientific Research Applications

Photoreactions and Stability

Flutamide, a compound with structural similarities, demonstrates varied photoreactions in different solvents, which has implications for understanding the stability and behavior of similar acetamide compounds under light exposure. This knowledge is crucial for designing compounds with improved stability for pharmaceutical applications (Watanabe, Fukuyoshi, & Oda, 2015).

Radiosynthesis for Metabolic Studies

The synthesis of radiolabeled compounds like chloroacetanilide herbicides enables detailed studies on their metabolism and mode of action, offering insights into the environmental and biological fate of these chemicals (Latli & Casida, 1995).

Synthesis and Structural Analysis

The synthesis and crystal structure characterization of compounds with acetamide components provide foundational knowledge for understanding their chemical behavior and potential for modifications to enhance their biological activity or stability (霍静倩 et al., 2016).

Biological Activity

Research on acetamide derivatives, such as those involving modifications to the N-(isothiazol-5-yl)phenylacetamides, explores their insecticidal activity. This demonstrates the potential of acetamide compounds in developing new agrochemicals (Samaritoni, Babcock, Schlenz, & Johnson, 1999).

properties

IUPAC Name

2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c19-18(20,21)12-2-1-3-13(8-12)22-17(24)10-25-14-6-4-11-5-7-16(23)15(11)9-14/h1-4,6,8-9H,5,7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBMXBWEMQBFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

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